N-(3-bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
CAS No.: 921565-03-9
Cat. No.: VC11950256
Molecular Formula: C13H12BrN3O2S
Molecular Weight: 354.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921565-03-9 |
|---|---|
| Molecular Formula | C13H12BrN3O2S |
| Molecular Weight | 354.22 g/mol |
| IUPAC Name | 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-bromophenyl)acetamide |
| Standard InChI | InChI=1S/C13H12BrN3O2S/c1-8(18)15-13-17-11(7-20-13)6-12(19)16-10-4-2-3-9(14)5-10/h2-5,7H,6H2,1H3,(H,16,19)(H,15,17,18) |
| Standard InChI Key | JJTMXTZWFSXBJO-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Br |
| Canonical SMILES | CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Br |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Physicochemical Properties
N-(3-Bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has the molecular formula C₁₃H₁₂BrN₃O₂S and a molecular weight of 354.22 g/mol. Key structural features include:
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A 1,3-thiazole ring substituted at the 4-position with an acetamide-linked methyl group.
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A 2-acetamido group on the thiazole ring, enhancing hydrogen-bonding potential.
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A 3-bromophenyl moiety attached via an amide linkage, contributing to lipophilicity and steric bulk.
Crystallographic data for related thiazole derivatives (e.g., N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] analogs) reveal dihedral angles of 15.42° between the thiazole and bromophenyl rings, suggesting moderate planarity conducive to target binding . Intramolecular hydrogen bonds (e.g., N–H···S interactions) further stabilize the conformation .
Spectral Characterization
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IR Spectroscopy: Peaks at ~1,650 cm⁻¹ (C=O stretch of acetamide) and ~3,300 cm⁻¹ (N–H stretch) confirm functional groups.
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NMR: ¹H NMR signals include δ 2.1 ppm (acetamide CH₃), δ 7.3–7.8 ppm (aromatic protons of bromophenyl), and δ 10.2 ppm (amide NH).
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol :
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Thiazole Ring Formation: Condensation of thiourea with α-bromoacetophenone derivatives yields 4-arylthiazol-2-amines.
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Acetamide Introduction: Reaction with chloroacetyl chloride forms the acetamide-thiazole intermediate.
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Bromophenyl Attachment: Coupling with 3-bromoaniline via amide bond formation completes the synthesis.
Example Reaction:
Yields typically range from 45–65%, with purification via column chromatography .
Structural Modifications
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Electron-Withdrawing Groups: Substituting the bromophenyl group with Cl or NO₂ enhances VEGFR-2 inhibition (IC₅₀: 0.104 μM) .
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Lipophilicity Adjustments: Benzyl or coumarin substituents improve membrane permeability but reduce aqueous solubility .
Biological Activity and Mechanism of Action
Anticancer Efficacy
N-(3-Bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide demonstrates potent activity against cancer cell lines:
Comparative studies show 8-fold higher potency than sunitinib analogs against VEGFR-2 .
Structure-Activity Relationships (SAR)
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Thiazole Core: Essential for binding to kinase domains; replacement with oxazole reduces activity.
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3-Bromophenyl Group: Optimal size and electronegativity for hydrophobic pocket occupancy.
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Acetamide Linker: Facilitates hydrogen bonding with Asp1046 and Lys868 in VEGFR-2 .
Activity Trends:
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) due to lipophilicity (LogP: 2.8) .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.
Toxicity
Applications and Future Directions
Therapeutic Applications
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Oncology: Potent VEGFR-2 inhibitor for antiangiogenic therapy.
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Antimicrobials: Dual-action agent against drug-resistant pathogens.
Research Priorities
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In Vivo Efficacy: Validate tumor suppression in xenograft models.
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Combination Therapy: Synergy with paclitaxel or cisplatin.
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Formulation: Develop nanoparticles to enhance solubility.
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